N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a unique structure combining an indole moiety with a benzenesulfonamide group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 3-position.
Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group may enhance the compound’s ability to interact with proteins, potentially inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its biological activity.
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide: Similar structure but without the methoxy group, potentially altering its interaction with biological targets.
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and methyl groups on the benzene ring in N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide distinguishes it from other similar compounds. These groups can significantly impact the compound’s chemical properties, such as solubility, reactivity, and biological activity, making it a unique candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-5-7-19-18(11-13)17(15(3)22-19)9-10-21-26(23,24)16-6-8-20(25-4)14(2)12-16/h5-8,11-12,21-22H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJWKSQHCFVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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